ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves complex organic reactions, highlighting the ingenuity in organic chemistry. A notable example is the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate through reactions involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectral methods (İ. Koca et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analysis through spectroscopic and theoretical studies provides insights into the molecule's geometric parameters, vibrational frequencies, and orbital energies. Such analyses are crucial for understanding the molecular stability and reactivity (İ. Koca et al., 2014).
Scientific Research Applications
Understanding Chemical Interactions
Research on compounds such as ethyl chloride and benzocaine, although not directly related to the requested compound, underscores the importance of understanding chemical interactions, especially for local anesthetics and their potential for allergic reactions. Studies have demonstrated cases where patients developed allergic contact dermatitis from the use of these substances, highlighting the need for caution and further research into safer alternatives or formulations (C. Jl et al., 2009).
Environmental Contaminants and Health Effects
The degradation products of certain chemicals, such as DDT's metabolite DDE, are significant environmental contaminants with potential health implications. Research in this area focuses on understanding the effects of these contaminants on human health, including their potential roles in cryptorchidism, hypospadias, polythelia among male offspring, and the risk factors associated with prenatal exposure (M. Longnecker et al., 2002). This research is crucial for developing strategies to mitigate exposure and protect human health.
Exposure Assessment and Public Health
Studies have also investigated human exposure to non-persistent environmental chemicals, including phenols, parabens, and organochlorine compounds. Such research is vital for understanding the extent of human exposure to various chemicals through consumer products and the environment. It informs public health policies and consumer safety regulations to minimize harmful exposures. For instance, investigations into maternal serum levels of polychlorinated biphenyls (PCBs) and DDE highlight the ongoing need to monitor and assess the impact of historical and current use of persistent organic pollutants (D. G. Law et al., 2005).
properties
IUPAC Name |
ethyl 2-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-8-4-6-10-15(13)21-18(25)17-12(2)24(23-22-17)16-11-7-5-9-14(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFQQHGIOVRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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